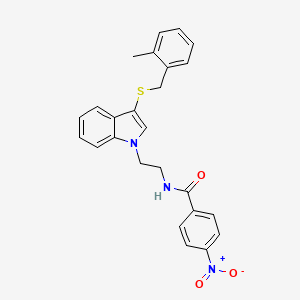
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide, also known as MI-136, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-136 has been shown to have inhibitory effects on various cellular processes, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide exerts its inhibitory effects by targeting the microtubule network within cells. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide binds to tubulin, a protein that is essential for microtubule formation, and disrupts its function. This disruption leads to the inhibition of various cellular processes, including cell proliferation and migration. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has also been shown to induce apoptosis by disrupting the microtubule network within cancer cells.
Biochemical and Physiological Effects
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide inhibits cell proliferation, migration, and invasion in various cancer cell lines. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells. In addition, N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is its specificity for tubulin, making it a promising candidate for the treatment of various diseases. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has also been shown to have low toxicity in vitro, making it a safe compound for use in scientific research. However, one limitation of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide. One area of research is the development of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide in vivo, using animal models of disease. Additionally, the combination of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide with other compounds may enhance its therapeutic effects and reduce potential side effects. Overall, the study of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has the potential to lead to the development of novel therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves a series of chemical reactions, starting with the condensation of 2-methylbenzyl mercaptan and 3-bromo-1H-indole. The resulting compound is then reacted with 4-nitrobenzoyl chloride to form the final product, N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide. The synthesis of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various cellular processes, including cell proliferation, migration, and invasion. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the treatment of cancer. Additionally, N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-18-6-2-3-7-20(18)17-32-24-16-27(23-9-5-4-8-22(23)24)15-14-26-25(29)19-10-12-21(13-11-19)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTVGDKNCFJFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

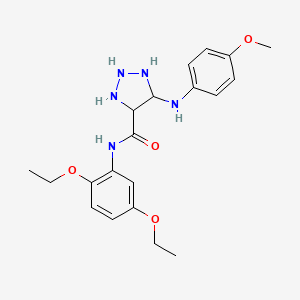
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)
![5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2932022.png)
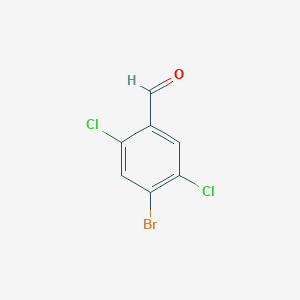
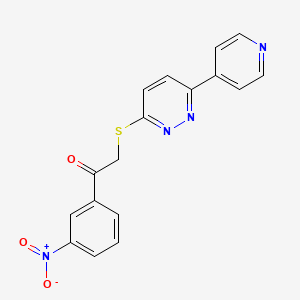
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)



![5-(4-methoxyphenyl)-3-(pyridin-3-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2932037.png)
![5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2932038.png)
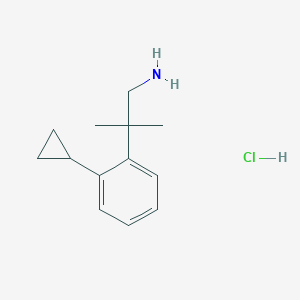
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2932040.png)